molecular formula C25H23ClN4OS B11424457 3-amino-6-benzyl-N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-benzyl-N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11424457
M. Wt: 463.0 g/mol
InChI Key: XUZIRZRZSKTDFW-UHFFFAOYSA-N
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Description

3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[2,3-b]naphthyridine core, which is a fused ring system combining thiophene and naphthyridine rings

Preparation Methods

The synthesis of 3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a strong acid or base as a catalyst.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thieno[2,3-b]naphthyridine core.

    Benzylation and Chloromethylation: The benzyl and chloromethyl groups are introduced through electrophilic aromatic substitution reactions, often using benzyl chloride and chloromethyl reagents.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, amines, and alkylating agents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

Mechanism of Action

The mechanism of action of 3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in the inhibition or activation of specific pathways, ultimately affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Similar compounds to 3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE include other thieno[2,3-b]naphthyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some chemical and biological properties but differ in their specific functional groups and overall activity. Examples of similar compounds include:

    Thieno[2,3-b]pyridine Derivatives: These compounds have a similar core structure but differ in the substitution pattern and functional groups.

    Naphthyridine Derivatives: These compounds contain the naphthyridine core but may lack the thiophene ring or have different substituents.

    Indole Derivatives: Indole-based compounds share some structural similarities and may exhibit comparable biological activities.

The uniqueness of 3-AMINO-6-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23ClN4OS

Molecular Weight

463.0 g/mol

IUPAC Name

3-amino-6-benzyl-N-(3-chloro-4-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C25H23ClN4OS/c1-15-7-8-18(12-20(15)26)28-24(31)23-22(27)19-11-17-14-30(13-16-5-3-2-4-6-16)10-9-21(17)29-25(19)32-23/h2-8,11-12H,9-10,13-14,27H2,1H3,(H,28,31)

InChI Key

XUZIRZRZSKTDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N)Cl

Origin of Product

United States

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